Spermine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

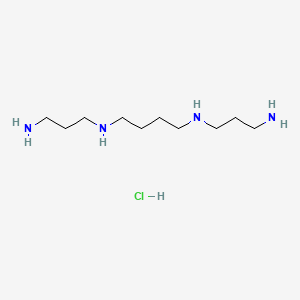

Spermine hydrochloride is a useful research compound. Its molecular formula is C10H27ClN4 and its molecular weight is 238.80 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology and Biochemistry

Spermine hydrochloride plays a crucial role in molecular biology and biochemistry research. Its polycationic nature allows it to interact with nucleic acids, making it valuable for several applications:

- DNA Precipitation and Isolation : Spermine is used to precipitate DNA from low salt aqueous buffers, facilitating the isolation of DNA fragments longer than 100 base pairs. It has been utilized in chromosome isolation and chromatin aggregation .

- Gene Transfer Agents : The compound serves as a building block for preparing gene transfer agents. Its ability to complex with DNA forms nanoparticles with diameters less than 100 nm, enhancing gene delivery systems .

- Crystallization of Nucleic Acids : Spermine has been successfully employed in the crystallization of DNA, which is essential for structural studies of nucleic acids .

- MALDI-MS Matrix : It acts as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), aiding in the analysis of glycoconjugates and oligonucleotides .

Neurobiology

This compound exhibits neuroprotective properties, particularly concerning its interaction with neurotransmitter receptors:

- NMDA Receptor Modulation : Spermine has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor and voltage-activated calcium channels. This inhibition is significant for neuroprotection in acute hippocampal slices .

- Cytokine Inhibition : It suppresses pro-inflammatory cytokine synthesis in human peripheral blood mononuclear cells (PBMCs). Studies indicate that spermine can inhibit tumor necrosis factor (TNF) synthesis induced by lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory conditions .

Cancer Research

The compound's role extends into cancer research, where it has been implicated in modulating cellular processes:

- Autophagy Regulation : Spermine influences autophagy pathways, which are crucial for maintaining cellular homeostasis and preventing cancer cell proliferation. By mimicking caloric restriction, spermine enhances autophagic activity, potentially improving chemotherapy efficacy .

- Lifespan Extension Studies : Research indicates that spermine supplementation can prolong lifespan in model organisms by activating autophagy and reducing oxidative stress, which are critical factors in cancer development .

Dermatological Applications

Recent studies have explored the potential of this compound in dermatology:

- Melanogenesis Enhancement : Spermine has been found to increase melanin production in melanocytes, suggesting its utility as a pigmenting agent for treating hypopigmentation disorders . This effect is mediated through stabilization of tyrosinase-related proteins involved in melanin synthesis.

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Propriétés

Numéro CAS |

29605-46-7 |

|---|---|

Formule moléculaire |

C10H27ClN4 |

Poids moléculaire |

238.80 g/mol |

Nom IUPAC |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H26N4.ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;/h13-14H,1-12H2;1H |

Clé InChI |

KBDDIZRDKLGWGW-UHFFFAOYSA-N |

SMILES canonique |

C(CCNCCCN)CNCCCN.Cl |

Description physique |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.